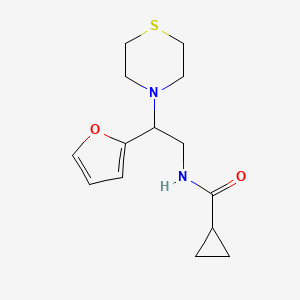

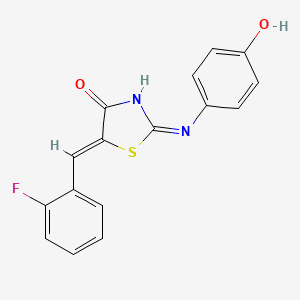

![molecular formula C15H14BrNO3 B2520998 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol CAS No. 338750-59-7](/img/structure/B2520998.png)

4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol" is a brominated and methoxylated phenolic compound with an imine linkage to a 4-methoxyphenyl group. This type of compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals. The papers provided discuss related compounds with similar structural motifs and their synthesis, characterization, and potential applications.

Synthesis Analysis

The synthesis of related brominated phenolic compounds with imine linkages has been reported. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction . Another study reported the total synthesis of a naturally occurring dibrominated compound starting from a bromo-dimethoxyphenyl methanol derivative . Additionally, the synthesis of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol was described, focusing on prototropic tautomerism and intramolecular proton transfer . These studies provide insights into the synthetic strategies that could be applied to the synthesis of "4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol."

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds with imine functionalities has been extensively studied using X-ray diffraction, which provides detailed information on the intermolecular contacts and the overall molecular geometry . Computational studies, such as density functional theory (DFT), have been employed to optimize the geometry and predict various properties of these compounds . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of brominated phenolic compounds can be explored through various chemical reactions. For example, substitution reactions have been investigated for benzo[b]thiophen derivatives, which can undergo bromination, nitration, and other electrophilic substitution reactions . The synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol demonstrates the potential for cyclization reactions under certain conditions . These studies suggest that "4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol" could also undergo similar reactions, which could be useful for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these properties . Computational studies provide additional insights into properties like molecular electrostatic potential, Fukui function, and nonlinear optical properties . The interaction of these compounds with DNA bases has also been investigated, which is relevant for potential biological applications . Thermal analyses of metal complexes derived from similar compounds have been performed to understand their stability and decomposition patterns .

科学的研究の応用

Synthesis and Chemical Properties

Research on related brominated and methoxy compounds has focused on their synthesis, chemical properties, and potential applications in various fields, including pharmaceuticals and materials science. Although direct studies on 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol are limited, insights can be drawn from investigations into structurally similar compounds.

Synthetic Approaches and Intermediates : The synthesis of brominated and methoxy-functionalized compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions and has been explored for its application in manufacturing pharmaceuticals like flurbiprofen. These synthetic routes emphasize the role of such compounds as intermediates in producing anti-inflammatory and analgesic materials, showcasing the chemical versatility and utility of bromo- and methoxy-substituted benzenes in drug synthesis (Qiu et al., 2009).

Environmental Impact and Toxicology : Studies on compounds like 2,4,6-Tribromophenol, a structurally related brominated phenol, offer insights into the environmental presence and toxicological effects of brominated compounds. These investigations highlight the ubiquity of such compounds in the environment due to their use in various industrial applications and their potential toxicological implications, necessitating research into their environmental behavior, fate, and impact on human health (Koch & Sures, 2018).

Applications in Advanced Oxidation Processes : The degradation pathways and by-products of pharmaceuticals, including acetaminophen, under advanced oxidation processes (AOPs) have been studied, demonstrating the relevance of brominated and methoxy compounds in environmental science. These studies provide a framework for understanding the environmental persistence, transformation, and toxicity of bromo- and methoxy-substituted compounds, underscoring their significance in water treatment technologies and environmental health assessments (Qutob et al., 2022).

特性

IUPAC Name |

4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-13-5-3-12(4-6-13)17-9-10-7-11(16)8-14(20-2)15(10)18/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLMGXPPMFLDIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

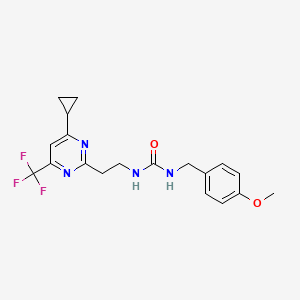

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)

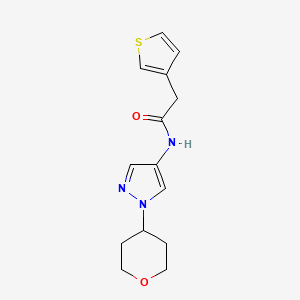

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)

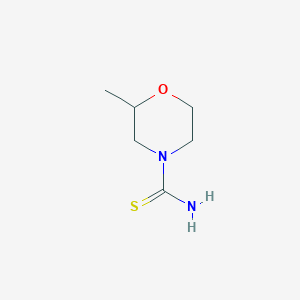

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)

![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)